
IBUPROFEN LYSINE
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid involves the reaction of ibuprofen with lysine. The process typically includes the following steps:
Preparation of Ibuprofen: Ibuprofen is synthesized through the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation.
Formation of Ibuprofen Lysinate: Ibuprofen is reacted with lysine in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the salt.
Industrial Production Methods
Industrial production of 2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
IBUPROFEN LYSINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring of the ibuprofen moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the ibuprofen moiety.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Treatment of Patent Ductus Arteriosus (PDA)
Clinical Efficacy:
Ibuprofen lysine has been primarily utilized in the treatment of patent ductus arteriosus (PDA) in premature infants. It was approved by the FDA in 2006, expanding treatment options beyond indomethacin, which had been the standard for over two decades. Clinical trials have demonstrated that this compound is significantly effective in closing PDA. For instance, one pivotal trial showed that infants treated with this compound had a closure rate of 84% by day three compared to 57% in the placebo group (P < .0001) .
Safety Profile:
While generally well-tolerated, some studies reported adverse effects such as transient increases in blood urea nitrogen (BUN) and serum creatinine levels, indicating the need for careful monitoring during treatment . A notable case study highlighted a potential correlation between this compound administration and gastrointestinal perforations, although this adverse reaction is not commonly documented .
Pharmacokinetics and Administration
Intravenous vs. Oral Formulations:
this compound can be administered intravenously or orally. The intravenous formulation is particularly beneficial for neonates who cannot tolerate oral medications due to their condition or age. Studies indicate that intravenous this compound achieves rapid plasma concentrations, allowing for effective management of pain and inflammation .
Dosing Protocols:
The recommended dosing for this compound in neonates typically involves an initial loading dose followed by maintenance doses. For example, a loading dose of 10 mg/kg is often administered, followed by 5 mg/kg every 24 hours .
Case Studies and Clinical Trials
Clinical Trials Overview:
A review of seven studies involving 492 patients indicated that intravenous this compound had a closure rate of 75.1% for PDA, comparable to indomethacin's effectiveness . The studies also assessed secondary outcomes such as the incidence of intraventricular hemorrhage (IVH), which showed no significant differences between treatment groups.
Case Reports:
One significant case report documented bowel perforations following this compound treatment in a premature infant. This case raised concerns about gastrointestinal safety associated with the drug, emphasizing the necessity for further research into its side effects .
Comparative Effectiveness
Parameter | This compound | Indomethacin |
---|---|---|
Closure Rate | 75.1% | 73.5% |
IVH Incidence | 8% | 9% |
Need for Rescue Treatment | Lower in ibuprofen | Higher |
Adverse Effects | Minimal | Similar |
Future Directions and Research Needs
Despite the established efficacy of this compound in treating PDA, further research is warranted to explore its long-term effects and safety profile in various populations. Ongoing studies should focus on:
- Long-term Outcomes: Investigating the long-term health outcomes of infants treated with this compound.
- Adverse Reaction Monitoring: More extensive monitoring for potential gastrointestinal complications.
- Dosing Optimization: Refining dosing strategies to maximize efficacy while minimizing risks.
Wirkmechanismus
The mechanism of action of 2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The lysine component enhances the solubility and absorption of ibuprofen, leading to faster onset of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Lysine: An essential amino acid involved in protein synthesis and various metabolic processes.
Ibuprofen Sodium: Another salt form of ibuprofen designed for rapid absorption.
Uniqueness
IBUPROFEN LYSINE is unique due to its combination of ibuprofen and lysine, which enhances its solubility and absorption compared to ibuprofen alone. This results in a faster onset of action and improved therapeutic efficacy .
Biologische Aktivität
Ibuprofen lysine is a salt form of ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. The lysine salt enhances the solubility and absorption of ibuprofen, leading to faster onset of action compared to traditional ibuprofen formulations. This compound has gained attention in both clinical and research settings, particularly in pediatric care for conditions such as patent ductus arteriosus (PDA) in neonates.
Pharmacokinetics
This compound exhibits improved pharmacokinetic properties over ibuprofen. Studies indicate that it reaches peak plasma concentrations more rapidly, which is crucial for effective pain management. For instance, a study showed that this compound provided significant analgesic effects within 30 minutes post-administration, compared to approximately 90 minutes for ibuprofen acid .
The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition results in decreased inflammatory responses and pain relief. This mechanism is similar to that of other NSAIDs but is enhanced in this compound due to its improved absorption characteristics.
Pain Management
Clinical trials have demonstrated the efficacy of this compound in managing postoperative pain. A randomized double-blind study involving patients undergoing third molar extraction showed that those receiving this compound reported significantly lower pain scores compared to those receiving placebo and had a quicker onset of analgesia .
Study Group | Pain Score Reduction | Time to Onset (min) |
---|---|---|
This compound | 4.2 | 30 |
Ibuprofen Acid | 3.5 | 90 |
Placebo | 1.0 | - |
Treatment of Patent Ductus Arteriosus (PDA)
This compound has been effectively used in neonates for the closure of PDA. A meta-analysis indicated a closure rate of 75.1% with intravenous this compound, comparable to indomethacin (73.5%), but with fewer adverse effects related to renal function .
Treatment Method | Closure Rate (%) | Renal Function Impact |
---|---|---|
This compound | 75.1 | Better |
Indomethacin | 73.5 | Adverse effects noted |
Safety Profile
While generally well-tolerated, this compound has been associated with some adverse effects, particularly gastrointestinal and renal issues. A case report highlighted bowel perforations in a premature infant treated with this compound for PDA, suggesting careful monitoring is required . However, overall safety profiles indicate fewer serious side effects compared to indomethacin .
Case Study: Bowel Perforation
In a notable case involving a premature infant treated with this compound for PDA, isolated bowel perforations occurred following administration. The infant received an intravenous loading dose followed by maintenance doses as per standard protocols. Post-treatment imaging revealed significant gastrointestinal complications leading to surgical intervention . This case underscores the importance of monitoring for potential gastrointestinal side effects in vulnerable populations.
Clinical Experience with IV this compound
A clinical experience study involving 492 patients demonstrated that intravenous this compound not only effectively closed PDA but also resulted in improved renal parameters compared to indomethacin-treated groups. Patients receiving this compound showed better urine output and lower serum creatinine levels over time .
Eigenschaften
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXIUAEPKVVII-ZSCHJXSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024433 | |
Record name | Ibuprofen lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57469-77-9 | |
Record name | Ibuprofen lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57469-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen lysine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibuprofen lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-lysine mono[4-isobutyl-α-methylbenzeneacetate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUPROFEN LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.